molecular formula C14H21N B13715037 3-(tert-Butyl)-N-(cyclopropylmethyl)aniline

3-(tert-Butyl)-N-(cyclopropylmethyl)aniline

Cat. No.: B13715037
M. Wt: 203.32 g/mol
InChI Key: BICGWBFHCNXQPD-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-N-(cyclopropylmethyl)aniline is an organic compound that features a tert-butyl group, a cyclopropylmethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-N-(cyclopropylmethyl)aniline typically involves the reaction of tert-butyl aniline with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the cyclopropylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-N-(cyclopropylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(tert-Butyl)-N-(cyclopropylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylaniline: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    N-Cyclopropylmethyl aniline: Lacks the tert-butyl group, resulting in different reactivity and properties.

    N-tert-Butyl-N-methyl aniline: Contains a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.

Uniqueness

3-(tert-Butyl)-N-(cyclopropylmethyl)aniline is unique due to the presence of both the tert-butyl and cyclopropylmethyl groups.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-tert-butyl-N-(cyclopropylmethyl)aniline

InChI

InChI=1S/C14H21N/c1-14(2,3)12-5-4-6-13(9-12)15-10-11-7-8-11/h4-6,9,11,15H,7-8,10H2,1-3H3

InChI Key

BICGWBFHCNXQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NCC2CC2

Origin of Product

United States

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